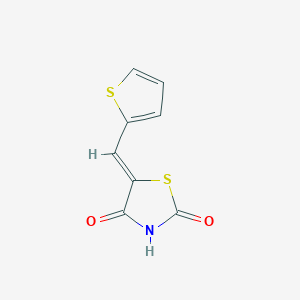
(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the thienyl group and the thiazolane ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with a suitable thienyl aldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and thiazolane rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidine-2,4-dione derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory and antitumor properties.
Industry: Could be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic and anti-inflammatory properties.
5-[(E)-4-(substituted aryl/alkyl)methyl]benzylidene thiazolidine-2,4-dione: Similar structure with different substituents, exhibiting varied biological activities.
Uniqueness
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is unique due to the presence of the thienyl group, which enhances its biological activity and chemical reactivity compared to other thiazolidine-2,4-dione derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
生物活性
(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H9NO2S2
- Molecular Weight : 287.4 g/mol
- IUPAC Name : (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Research has shown that thiazolidine-2,4-dione derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of various enzymes and pathways crucial for cancer cell proliferation.
Cytotoxicity Studies
Cytotoxicity was assessed using the MTT assay across several concentrations. The results indicated significant activity against various cancer cell lines. Below is a summary of the IC50 values for this compound compared to standard chemotherapeutic agents:
| Compound | IC50 (µM) |
|---|---|
| (5Z)-5-(thiophen-2-ylmethylidene)-1,3-TZD | 42.30 |
| Cisplatin | 21.42 |
These results suggest that while the compound is less potent than cisplatin, it still demonstrates considerable cytotoxic effects against cancer cells .
Anti-inflammatory Activity
Thiazolidine derivatives have been noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit the release of inflammatory mediators from cells, which is critical in conditions like asthma and arthritis.
In Vitro Studies
In vitro studies showed that this compound effectively reduced levels of pro-inflammatory cytokines in cell cultures. The compound's ability to modulate inflammation suggests potential therapeutic applications in chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been explored. These compounds have shown activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazolidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings highlight the potential use of this compound as an antimicrobial agent .
属性
分子式 |
C8H5NO2S2 |
|---|---|
分子量 |
211.3 g/mol |
IUPAC 名称 |
(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4- |
InChI 键 |
DOOLJLRRQAYVGK-XQRVVYSFSA-N |
手性 SMILES |
C1=CSC(=C1)/C=C\2/C(=O)NC(=O)S2 |
规范 SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















